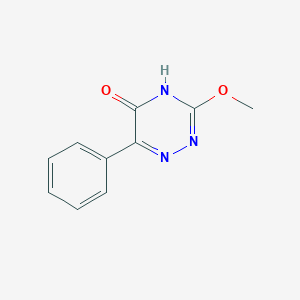

3-Methoxy-6-phenyl-1,2,4-triazin-5(4H)-one

CAS No.: 37526-36-6

Cat. No.: VC17304224

Molecular Formula: C10H9N3O2

Molecular Weight: 203.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 37526-36-6 |

|---|---|

| Molecular Formula | C10H9N3O2 |

| Molecular Weight | 203.20 g/mol |

| IUPAC Name | 3-methoxy-6-phenyl-4H-1,2,4-triazin-5-one |

| Standard InChI | InChI=1S/C10H9N3O2/c1-15-10-11-9(14)8(12-13-10)7-5-3-2-4-6-7/h2-6H,1H3,(H,11,13,14) |

| Standard InChI Key | XDSJLGULJSFDBJ-UHFFFAOYSA-N |

| Canonical SMILES | COC1=NN=C(C(=O)N1)C2=CC=CC=C2 |

Introduction

Structural and Crystallographic Analysis

The molecular framework of 3-methoxy-6-phenyl-1,2,4-triazin-5(4H)-one consists of a six-membered triazinone ring fused with a phenyl group and a methoxy substituent. Comparative analysis with structurally similar compounds, such as 4-amino-3-methyl-6-phenyl-1,2,4-triazin-5(4H)-one (metamitron), reveals critical insights into bond geometry and intermolecular interactions . In metamitron, the N–N bond lengths are approximately 0.025 Å longer than average values observed in asymmetric triazines, while C–N bonds are shorter, corresponding to bond orders of 1.3 and 1.7, respectively . These distortions suggest significant electron delocalization within the triazine ring, a feature likely conserved in the methoxy-substituted analog.

Hydrogen bonding plays a pivotal role in stabilizing triazinone derivatives. For instance, metamitron exhibits N–H···O and N–H···N interactions, including a rare bifurcated N–H···N,N hydrogen bond . The methoxy group in 3-methoxy-6-phenyl-1,2,4-triazin-5(4H)-one may similarly participate in hydrogen bonding, potentially forming O–H···N interactions with adjacent molecules, thereby influencing crystal packing and solubility.

Table 1: Comparative Bond Lengths and Hydrogen Bonding in Triazinone Derivatives

*Predicted values based on metamitron data .

Synthetic Methodologies

While no direct synthesis of 3-methoxy-6-phenyl-1,2,4-triazin-5(4H)-one has been reported, analogous triazinones are synthesized via multicomponent reactions (MCRs) and cyclization strategies. A notable approach involves the Groebke-Blackburn-Bienaymé reaction (GBB-3CR), which constructs imidazo[2,1-f] triazin-4(3H)-one scaffolds in one-pot procedures . Adapting this method, the target compound could be synthesized through the following hypothesized pathway:

-

Formation of 1,2,4-Triazin-5-one Core: Cyclization of a thiourea derivative (e.g., hydrazinecarbothioamide) with a benzylamine under basic conditions yields 6-amino-1,2,4-triazin-5-ones .

-

Introduction of Methoxy Group: Electrophilic substitution or nucleophilic aromatic substitution could install the methoxy group at the 3-position.

-

Functionalization at 6-Position: Suzuki-Miyaura coupling or Friedel-Crafts acylation may introduce the phenyl group.

A critical challenge lies in regioselectivity, as competing reactions could lead to isomeric byproducts. Catalytic systems employing Sc(OTf)3 have proven effective in similar syntheses, achieving yields of 45–72% under microwave irradiation .

Table 2: Hypothetical Synthetic Conditions for 3-Methoxy-6-phenyl-1,2,4-triazin-5(4H)-one

*Estimated based on analogous reactions .

Physicochemical Properties

The molecular formula of 3-methoxy-6-phenyl-1,2,4-triazin-5(4H)-one is C10H9N3O2, with a molar mass of 203.20 g/mol. Spectroscopic data for related compounds, such as 4-{[(E)-(2-methoxyphenyl)methylidene]amino}-3-methyl-6-phenyl-1,2,4-triazin-5(4H)-one, provide benchmarks for characterization :

-

IR Spectroscopy: Strong absorptions at 1680–1700 cm⁻¹ (C=O stretch) and 1250–1270 cm⁻¹ (C–O of methoxy).

-

NMR:

-

¹H NMR: δ 3.85 (s, 3H, OCH3), δ 6.90–7.60 (m, 5H, aromatic protons).

-

¹³C NMR: δ 162.5 (C=O), δ 56.2 (OCH3), δ 125–140 (aromatic carbons).

-

-

Mass Spectrometry: Predominant molecular ion peak at m/z 203 [M+H]⁺.

Table 3: Predicted Spectral Peaks for 3-Methoxy-6-phenyl-1,2,4-triazin-5(4H)-one

| Technique | Key Signals |

|---|---|

| IR (cm⁻¹) | 1685 (C=O), 1265 (C–O), 1590 (C=N) |

| ¹H NMR (ppm) | 3.85 (s, OCH3), 7.25–7.50 (m, Ph) |

| ¹³C NMR (ppm) | 162.5 (C=O), 56.2 (OCH3), 128–135 (Ph) |

Pharmacological and Industrial Applications

Triazinone derivatives exhibit diverse biological activities, including herbicidal, antifungal, and anticancer properties. Metamitron, for example, is a commercially available herbicide targeting photosystem II . The methoxy and phenyl substituents in 3-methoxy-6-phenyl-1,2,4-triazin-5(4H)-one may enhance lipid solubility, potentially improving blood-brain barrier penetration for central nervous system (CNS) drug candidates. Recent advances in guanine isosteres highlight triazinones as mimics of nucleobases, suggesting applications in antiviral or antimetabolite therapies .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume